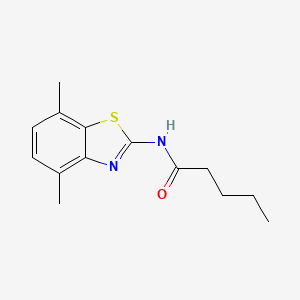

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide

Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)pentanamide is a benzothiazole-derived pentanamide compound. Its structure features a pentanamide chain (C₅H₁₁CONH-) attached to the 2-position of a 4,7-dimethyl-substituted benzothiazole moiety. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The dimethyl substitution at positions 4 and 7 likely enhances lipophilicity and metabolic stability, while the pentanamide group may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-4-5-6-11(17)15-14-16-12-9(2)7-8-10(3)13(12)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCZHZEOOKAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

In this reaction, 2-mercaptoaniline reacts with an acid chloride under acidic conditions to form the benzothiazole ring . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Table 1: Comparison of Physical and Spectral Properties

Key Observations :

- Sulfonamide Derivatives (Compounds 22–25) : These analogs exhibit high yields (52–96%) and distinct IR peaks for CONH (~1660–1685 cm⁻¹) and SO₂NH (~1141–1164 cm⁻¹). The presence of sulfonamide groups may enhance antibacterial activity but could reduce metabolic stability compared to benzothiazole derivatives .

- N-(4-Methoxyphenyl)pentanamide : This simplified analog of albendazole demonstrates anthelmintic activity with reduced toxicity, highlighting the role of aromatic substituents (e.g., methoxy vs. benzothiazole) in modulating biological activity and safety .

Pharmacological and Physicochemical Differences

- Antimicrobial Activity : Sulfonamide-pentanamide hybrids (e.g., Compounds 22–25) are designed as antitubercular agents, leveraging sulfonamide’s historical efficacy against Mycobacterium tuberculosis. In contrast, benzothiazole derivatives like the target compound may target different microbial pathways due to their heterocyclic core .

- Toxicity Profile : N-(4-Methoxyphenyl)pentanamide shows lower toxicity than albendazole, suggesting that electron-donating groups (e.g., methoxy) may improve safety. The dimethyl-benzothiazole moiety’s toxicity remains uncharacterized but could differ due to its planar, aromatic structure .

- Drug-Likeness : Computational studies on N-(4-methoxyphenyl)pentanamide predict favorable pharmacokinetics, including solubility and absorption. The benzothiazole analog’s drug-likeness would depend on its logP and hydrogen-bonding capacity, influenced by the hydrophobic dimethyl groups .

Functional Group Impact on Activity

- Benzothiazole vs. Sulfonamide: Benzothiazoles often exhibit broader bioactivity (e.g., antitumor, antiviral) compared to sulfonamides, which are more narrowly antimicrobial.

- Pentanamide Chain : The pentanamide group in all analogs contributes to molecular weight (~250–350 g/mol) and likely influences membrane permeability. Its flexibility may enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Benzothiazoles

Benzothiazoles are bicyclic compounds comprising a benzene ring fused to a thiazole ring. They have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific structure of this compound enhances its biological profile due to the presence of the 4,7-dimethyl substituents and the pentanamide group.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DprE1, which is crucial for the cell wall biosynthesis in Mycobacterium tuberculosis . This suggests that this compound may possess antitubercular properties.

- Antimicrobial Activity : The compound exhibits significant antimicrobial and antifungal properties. Research indicates that benzothiazole derivatives can be effective against various pathogens, making them potential candidates for developing new antibiotics .

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound shows promising activity against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Moderate inhibition | |

| S. aureus | Significant inhibition | |

| Candida albicans | Effective antifungal |

These findings suggest that the compound could be developed into therapeutic agents against resistant strains of bacteria and fungi.

Antitumor Activity

Studies have indicated that compounds within the benzothiazole class can exhibit antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | High activity |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate activity |

| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Cytotoxic |

The compound showed higher potency in 2D assays compared to 3D assays, indicating its potential for further development as an anticancer agent .

Study on Antitumor Activity

A recent study investigated the effects of various benzothiazole derivatives on lung cancer cell lines (A549, HCC827). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its mechanism involving DNA intercalation and inhibition of cell cycle progression .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against multi-drug resistant strains of bacteria. This compound was among the top performers in inhibiting growth across several bacterial species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.